Monoethanolammonium 2-mercaptobenzothiazole
Overview
Description
Monoethanolammonium 2-mercaptobenzothiazole: is a chemical compound formed by the combination of 2-mercaptobenzothiazole and monoethanolamine. This compound is known for its applications in various fields, including medicine, industry, and scientific research. It is particularly noted for its role in treating certain skin conditions in animals and its potential use as a corrosion inhibitor.
Mechanism of Action
Target of Action
Vancide 20S, also known as Monoethanolammonium 2-mercaptobenzothiazole, is primarily used as a biocide in various applications .
Mode of Action
2-mercaptobenzothiazole, a related compound, has been reported to inhibit several enzymes, including acyl coenzyme a cholesterol acyltransferase and monoamine oxidase
Biochemical Pathways
2-mercaptobenzothiazole, a structurally similar compound, has been shown to interfere with the synthesis of ergosterol, a key component of fungal cell membranes . This could potentially disrupt the normal functioning of the cell, leading to its death .
Result of Action
The primary result of Vancide 20S’s action is the inhibition of microbial growth, which helps in the preservation of various materials
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Vancide 20S. For instance, the compound’s effectiveness may vary depending on the pH, temperature, and presence of other chemicals in the environment . Additionally, the compound’s stability could be affected by exposure to light, heat, and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monoethanolammonium 2-mercaptobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with monoethanolamine. This reaction can be carried out under mild conditions, often in the presence of a solvent such as water or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Monoethanolammonium 2-mercaptobenzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the mercapto group (–SH) and the benzothiazole ring.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles or electrophiles reacting with the mercapto group or the benzothiazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry: Monoethanolammonium 2-mercaptobenzothiazole is used as a building block in organic synthesis. Its reactivity and functional groups make it valuable for creating complex molecules and studying reaction mechanisms .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory, antibacterial, and antifungal agent. Additionally, it is used in the development of new drugs and treatments for various diseases .
Industry: In industrial applications, this compound is used as a corrosion inhibitor for metals such as copper and zinc. It is also a component in self-healing and anticorrosion coatings, enhancing the durability and longevity of materials .
Comparison with Similar Compounds
2-Mercaptobenzothiazole: A closely related compound with similar chemical properties and applications.
2-Mercaptobenzimidazole: Another similar compound with a different heterocyclic ring structure, used in similar applications.
Uniqueness: Monoethanolammonium 2-mercaptobenzothiazole is unique due to the presence of the monoethanolamine moiety, which enhances its solubility and reactivity. This makes it more versatile and effective in various applications compared to its analogs .
Properties
IUPAC Name |
2-aminoethanol;3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2.C2H7NO/c9-7-8-5-3-1-2-4-6(5)10-7;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZRCNAAUWQNRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2.C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058432 | |
Record name | Monoethanolammonium 2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5902-85-2 | |
Record name | 2(3H)-Benzothiazolethione, compd. with 2-aminoethanol (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5902-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole-2(3H)-thione, compound with 2-aminoethanol (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005902852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vancide 20S | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Monoethanolammonium 2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazole-2(3H)-thione, compound with 2-aminoethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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